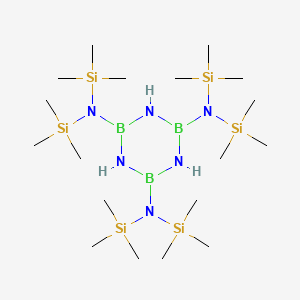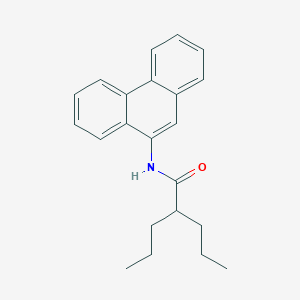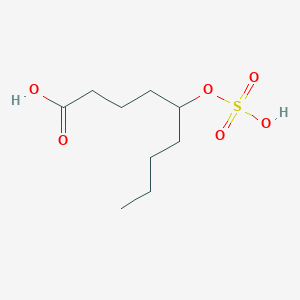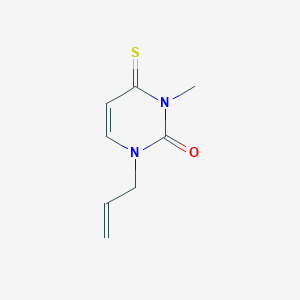
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be synthesized through several methods, including cyclization reactions and multistep synthesis. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the Skraup reaction, which involves the cyclization of 3-aminopyridine with glycerol in the presence of a catalyst such as iodine or manganese dioxide, can be used to prepare naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions using readily available starting materials. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce more saturated naphthyridine derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1,2,3,4,4a,5-Hexahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as 1,6-naphthyridine and 1,5-naphthyridine . These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms and other substituents. The unique arrangement of atoms in this compound gives it distinct chemical and biological properties, making it suitable for specific applications.
List of Similar Compounds
- 1,6-Naphthyridine
- 1,5-Naphthyridine
- 1,8-Naphthyridine
Propiedades
Número CAS |
116086-99-8 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5-hexahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-9-6-8(7)10-4-1/h5-7,10H,1-4H2 |
Clave InChI |
BOFBVKIFHMTHQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=NC=C2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)






![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)



